molecular formula C15H21NO2 B8337505 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL

3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL

Cat. No.: B8337505
M. Wt: 247.33 g/mol
InChI Key: PFTGTFMCMQXTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is a heterocyclic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzene ring fused with an isoxazole ring, with hydroxy, neopentyl, and propyl substituents at specific positions, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL typically involves the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. Common reagents used in this process include thionyl chloride, methanesulfonyl chloride, or toluenesulfonyl chloride in the presence of an organic base . The reaction conditions often involve the use of pyridine, sodium acetate, potassium carbonate, or potassium hydroxide as bases .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the isoxazole ring or substituents, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of neopentyl and propyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-7-propyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C15H21NO2/c1-5-6-11-13(17)8-7-10-12(9-15(2,3)4)16-18-14(10)11/h7-8,17H,5-6,9H2,1-4H3

InChI Key

PFTGTFMCMQXTFT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2CC(C)(C)C)O

Origin of Product

United States

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